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Compound of Interest

Compound Name: Zetomipzomib Maleate

Cat. No.: B10831845

A new generation of selective immunoproteasome inhibitors is emerging, with Zetomipzomib
(KZR-616) representing a clinically advanced evolution of the pioneering compound ONX-
0914. This guide provides a detailed, data-driven comparison of these two molecules for
researchers, scientists, and drug development professionals.

Zetomipzomib, a first-in-class selective immunoproteasome inhibitor, was developed through
the optimization of ONX-0914 (also known as PR-957)[1][2]. Both molecules are tripeptide
epoxyketone-based compounds that selectively and irreversibly inhibit subunits of the
immunoproteasome, a key regulator of immune cell function.[3] While ONX-0914 has been
extensively used in preclinical research to validate the therapeutic potential of
immunoproteasome inhibition across a range of autoimmune diseases and cancers,
Zetomipzomib has advanced into clinical trials for various autoimmune indications.[4][5][6]

Mechanism of Action and Selectivity

Both Zetomipzomib and ONX-0914 exert their effects by inhibiting the catalytic activity of the
immunoproteasome subunits, primarily the low molecular mass polypeptide-7 (LMP7 or 5i)
and low molecular mass polypeptide-2 (LMP2 or 1i).[3][7] Inhibition of these subunits disrupts
the degradation of specific proteins involved in inflammatory signaling, leading to a broad anti-
inflammatory response.[8][9] This includes the modulation of T-cell and B-cell function, the
reduction of pro-inflammatory cytokine production, and the inhibition of plasma cell formation.
[10]
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Zetomipzomib was specifically designed to improve upon the properties of ONX-0914.[2] While

both are potent inhibitors, their selectivity profiles and inhibitory activities against different

proteasome subunits show some distinctions.

hibi -

Compound Target Subunit  1C50 (nM) Species Notes
Zetomipzomib
hLMP7 39 Human
(KZR-616)
mLMP7 57 Mouse
hLMP2 131 Human
mLMP2 179 Mouse
MECL-1 (2i) 623 - [1]
Constitutive (35 688 - [1]
ONX-0914 (PR- ) Cell-free
LMP7 (B5i) ~10 -
957) assay[11]
LMP7 (35i) 5.7 - [2]
Constitutive 35 54 - [2]
20- to 40-fold
LMP2 (B1i) - - less sensitive
than LMP7[11]
MECL-1 (B2i) 590 - [2]
Bli 460 - [2]

hLMP7/mLMP7: human/mouse Low Molecular Mass Polypeptide 7; hLMP2/mLMP2:
human/mouse Low Molecular Mass Polypeptide 2; MECL-1: Multicatalytic Endopeptidase

Complex-Like 1.

Preclinical and Clinical Development
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ONX-0914 has been instrumental in demonstrating the preclinical efficacy of selective
immunoproteasome inhibition in a wide array of disease models, including rheumatoid arthritis,
lupus, multiple sclerosis, and colitis.[11][12] However, its development for clinical use has been
hampered by factors such as low selectivity and solubility.[6][13]

Zetomipzomib, building on the foundation laid by ONX-0914, has shown a favorable safety and
tolerability profile in early clinical trials.[9] It has been investigated in Phase 2 trials for several
autoimmune diseases, including lupus nephritis, dermatomyositis, polymyaositis, and
autoimmune hepatitis.[4][5][14][15][16] While a Phase 2 trial in dermatomyositis and
polymyositis did not show differentiation from placebo, trials in other indications like
autoimmune hepatitis have shown promising results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental
workflow for evaluating these inhibitors.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.selleckchem.com/products/onx-0914-pr-957.html
https://www.kezarlifesciences.com/wp-content/uploads/Discovery-of-highly-selective-inhibitors-of-the-immunoproteasome-low-molecular-mass-polypeptide-2-lmp2-subunit.pdf
https://www.mdpi.com/1420-3049/30/3/755
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Immunoproteasome-Inhibitors-Cognitive-Vitality-For-Researchers.pdf
https://firstwordpharma.com/story/5659593
https://liverdiseasenews.com/news/zetomipzomib-found-safe-phase-2a-trial-autoimmune-hepatitis/
https://acrabstracts.org/abstract/interim-results-from-the-phase-2-mission-study-evaluating-zetomipzomib-kzr-616-a-first-in-class-selective-immunoproteasome-inhibitor-for-the-treatment-of-lupus-nephritis/
https://adisinsight.springer.com/drugs/800047829
https://clinicaltrials.eu/inn/zetomipzomib/
https://liverdiseasenews.com/news/autoimmune-hepatitis-treatment-zetomipzomib-trial-seeks-patients/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Immune Cell (e.g., T-cell, B-cell)

Pro-inflammatory Stimuli

Inhibitor Action

Zetomipzomib / ONX-0914

Inhibits

NF-kB Pathway

Immunoproteasome

Protein Degradation

Cytokine & Chemokine Production Immune Cell Activation & Proliferation

Click to download full resolution via product page

Caption: Mechanism of Action of Immunoproteasome Inhibitors.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10831845?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

In Vivo

In Vivo Models Disease Model (e.g., Lupus Mice)

P Pharmacokinetic/Pharmacodynamic Analysis P Efficacy & Biomarker Analysis

Cell-based

Cell-based Assays —| Cytokine Release Assay (PBMCs)

P T-cell/B-cell Proliferation & Differentiation

In Vitro

In Vitro Assays ———| Proteasome Inhibition Assay (IC50)

P Subunit Selectivity Profiling

Click to download full resolution via product page

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Proteasome Active Site Occupancy Assay (ProCISE)

This assay is utilized to determine the specific activity of proteasome subunits following

inhibitor exposure.

o Cell Treatment: Peripheral blood mononuclear cells (PBMCs) are incubated with the test

compound (e.g., Zetomipzomib) or a vehicle control (DMSO) for a specified time (e.g., 1

hour).[10]

e Lysis and Labeling: Cells are lysed, and the proteasomes are labeled with a fluorescent

activity-based probe that covalently binds to the active sites of the proteasome subunits.

o Separation: The labeled proteasome complexes are separated by non-denaturing

polyacrylamide gel electrophoresis (PAGE).
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o Quantification: The fluorescent signal from each active site is quantified. The activity post-
treatment is normalized to the vehicle control to determine the percentage of inhibition for
each subunit.[10]

In Vivo Murine Model of Lupus Nephritis (NZB/W F1)

This model is used to evaluate the in vivo efficacy of the inhibitors in a relevant autoimmune
disease setting.

e Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease,
are used.[10]

e Dosing: Once proteinuria is established, mice are treated with the inhibitor (e.g.,
Zetomipzomib at 5 mg/kg) or vehicle via a suitable route of administration (e.g., intravenous)
on a defined schedule.[1]

e Monitoring: Disease progression is monitored by measuring proteinuria regularly.

o Endpoint Analysis: At the end of the study, tissues such as the spleen and kidneys are
harvested for analysis. This can include flow cytometry to assess T and B cell populations,
and RNA sequencing to analyze gene expression changes.[10]

IMQ-Induced Psoriasis-Like Mouse Model

This model is used to assess the therapeutic potential of immunoproteasome inhibitors in skin
inflammation.

 Induction of Psoriasis: A daily topical application of 5% imiquimod (IMQ) cream is applied to
the shaved back and ear of mice for a consecutive number of days (e.g., 8 days) to induce a
psoriasis-like skin inflammation.[17]

e Treatment: Mice are treated with the immunoproteasome inhibitor (e.g., ONX-0914 at 10
mg/kg, subcutaneously) or vehicle on alternate days.[17]

e Assessment of Inflammation: The severity of skin inflammation is assessed by scoring
erythema, scaling, and thickness. Ear thickness is also measured.
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» Histological and Cellular Analysis: At the end of the experiment, skin and lymphoid tissues
are collected for histological analysis (e.g., H&E staining) and immunofluorescence staining
to quantify immune cell infiltration (e.g., CD3+, CD4+ T-cells) and pro-inflammatory cytokine
levels (e.g., IL-17A).[17]

Conclusion

Zetomipzomib represents a significant advancement over ONX-0914, demonstrating a more
favorable profile for clinical development. While ONX-0914 has been a critical research tool for
establishing the therapeutic rationale of immunoproteasome inhibition, Zetomipzomib's
progression through clinical trials offers the potential for a new class of therapy for patients with
autoimmune diseases. The data presented here provides a framework for understanding the
comparative pharmacology and therapeutic potential of these two important molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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